Fosinopril-d5 Sodium Salt
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Overview
Description
Fosinopril-d5 Sodium Salt is a deuterated form of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research and is not intended for diagnostic or therapeutic use. The compound has a molecular formula of C30H40D5NNaO7P and a molecular weight of 590.68 .
Preparation Methods
The preparation of Fosinopril-d5 Sodium Salt involves the synthesis of Fosinopril followed by the incorporation of deuterium. The synthetic route typically includes the esterification of a phosphinic acid-containing precursor, followed by hydrolysis to yield the active metabolite, Fosinoprilat . Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Fosinopril-d5 Sodium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in Fosinopril is hydrolyzed to form Fosinoprilat, the active metabolite.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphinate group.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for other reactions. The major product formed from hydrolysis is Fosinoprilat .
Scientific Research Applications
Fosinopril-d5 Sodium Salt is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed to Fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, the compound helps in relaxing blood vessels, thereby reducing blood pressure . The molecular targets include ACE and the pathways involved are primarily related to the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Fosinopril-d5 Sodium Salt is unique due to the incorporation of deuterium, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:
Fosinopril Sodium: The non-deuterated form, used for treating hypertension and heart failure.
Lisinopril: Another ACE inhibitor used for similar indications.
Amlodipine: A calcium channel blocker used for treating hypertension and angina.
This compound stands out due to its application in research, particularly in understanding the pharmacokinetics and metabolic stability of ACE inhibitors .
Properties
Molecular Formula |
C30H45NNaO7P |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
InChI Key |
TVTJZMHAIQQZTL-JAFRFSFDSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na+] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Origin of Product |
United States |
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